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Compound of Interest

Compound Name: 4-Methyloxazole

Cat. No.: B041796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-methyloxazole and

5-methyloxazole, two isomeric heterocyclic compounds of significant interest in medicinal

chemistry and organic synthesis. The position of the methyl group exerts a considerable

influence on the electron density distribution within the oxazole ring, leading to distinct

differences in their behavior towards electrophiles, nucleophiles, and in cycloaddition reactions.

This analysis is supported by theoretical principles and available experimental data.

Executive Summary
The reactivity of the oxazole ring is governed by the interplay between the electronegative

oxygen and nitrogen atoms and the aromatic π-system. In general, the oxazole ring is electron-

deficient, making electrophilic substitution challenging unless activating groups are present.

The C2 position is the most electron-deficient and susceptible to deprotonation, while C4 and

C5 are more electron-rich.

The introduction of a methyl group, an electron-donating substituent, activates the ring towards

electrophilic attack. However, its placement at the C4 or C5 position leads to different outcomes

in terms of regioselectivity and overall reactivity.

4-Methyloxazole: The methyl group at C4 enhances the electron density primarily at the C5

position, making it the preferred site for electrophilic attack. The C2 position remains the

most acidic proton for deprotonation.
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5-Methyloxazole: The methyl group at C5 directs electrophilic attack to the C4 position. In

this isomer, there is potential for competitive deprotonation between the C2 ring proton and

the C5-methyl group protons.

This guide will delve into a comparative analysis of their reactivity in key organic

transformations, including electrophilic aromatic substitution, deprotonation and lithiation, and

cycloaddition reactions.

Data Presentation: A Comparative Overview
While direct side-by-side experimental comparisons under identical conditions are limited in the

literature, the following tables summarize the expected and observed reactivity based on

established principles of heterocyclic chemistry.

Table 1: Comparison of Physical and Electronic Properties

Property 4-Methyloxazole 5-Methyloxazole Reference

Molecular Formula C₄H₅NO C₄H₅NO [1][2]

Molecular Weight 83.09 g/mol 83.09 g/mol [1][2]

pKa of Conjugate Acid 1.33 (Predicted) No data found [3]

Table 2: Comparative Reactivity in Key Organic Reactions
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Reaction Type 4-Methyloxazole 5-Methyloxazole

Electrophilic Substitution
Expected to be more reactive

at C5.

Expected to be more reactive

at C4.

Deprotonation/Lithiation
Deprotonation favored at C2 or

C5.

Competitive deprotonation at

C2 (ring) and the C5-methyl

group.

Diels-Alder Reaction Can act as a diene.
Generally reported to be

unreactive as a diene.

Nucleophilic Attack

Generally unreactive; attack at

C2 would be most likely if

forced.

Generally unreactive; attack at

C2 would be most likely if

forced.

Reactivity in Detail
Basicity and Protonation
The basicity of oxazoles is low due to the electron-withdrawing nature of the oxygen atom. The

lone pair on the nitrogen atom is involved in the aromatic system, making it less available for

protonation. The predicted pKa of the conjugate acid of 4-methyloxazole is 1.33.[3] While no

experimental value was found for 5-methyloxazole, it is expected to have a similar basicity. The

methyl group, being weakly electron-donating, should slightly increase the basicity compared to

the parent oxazole.

Caption: Equilibrium of protonation for 4-methyloxazole and 5-methyloxazole.

Electrophilic Aromatic Substitution
The oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-

deficient nature. However, the presence of the electron-donating methyl group enhances the

nucleophilicity of the ring, allowing reactions like Vilsmeier-Haack formylation to occur.

4-Methyloxazole: The methyl group at the C4 position is expected to direct incoming

electrophiles to the C5 position, which is activated by both the methyl group and the ring

oxygen.
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5-Methyloxazole: The methyl group at the C5 position is expected to direct electrophiles to

the C4 position.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-

rich aromatic ring. For both 4- and 5-methyloxazole, the reaction is predicted to occur at the

most activated carbon position (C5 for 4-methyloxazole and C4 for 5-methyloxazole).
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Vilsmeier Reagent Formation

Formylation of 4-Methyloxazole Formylation of 5-Methyloxazole

DMF

Vilsmeier Reagent
[ClCH=N⁺(CH₃)₂]

POCl₃

Iminium Salt Intermediate Iminium Salt Intermediate

4-Methyloxazole

Electrophilic Attack at C5

5-Formyl-4-methyloxazole

Hydrolysis

5-Methyloxazole

Electrophilic Attack at C4

4-Formyl-5-methyloxazole

Hydrolysis

Deprotonation of 4-Methyloxazole Deprotonation of 5-Methyloxazole

4-Methyloxazole

2-Lithio-4-methyloxazole
(Major)

n-BuLi
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n-BuLi
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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